3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Tautomerism Synthetic efficiency Cyclocondensation

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one (CAS 144128-67-6) is a cyclohexenone derivative that exists in tautomeric equilibrium with 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione. The compound features a 3-hydroxy-cyclohex-2-en-1-one core bearing a meta-trifluoromethylphenyl substituent at the 5-position, with molecular formula C₁₃H₁₁F₃O₂ and molecular weight 256.22 g/mol.

Molecular Formula C13H11F3O2
Molecular Weight 256.22 g/mol
Cat. No. B8008027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Molecular FormulaC13H11F3O2
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C=C1O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,7,9,17H,5-6H2
InChIKeyVTLOBHLHXMJGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one: A Regiospecific Tautomeric Scaffold for Fragment-Based Drug Discovery


3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one (CAS 144128-67-6) is a cyclohexenone derivative that exists in tautomeric equilibrium with 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione [1]. The compound features a 3-hydroxy-cyclohex-2-en-1-one core bearing a meta-trifluoromethylphenyl substituent at the 5-position, with molecular formula C₁₃H₁₁F₃O₂ and molecular weight 256.22 g/mol [1]. Unlike its regioisomeric analogs with ortho- or para-trifluoromethyl substitution patterns, the meta-substitution geometry directs distinct electronic and steric properties that influence tautomeric equilibrium, hydrogen-bonding capacity, and downstream reactivity in condensation and cyclization reactions [2].

Why Regioisomeric and Tautomeric Substitution of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one Cannot Be Assumed Equivalent


Compounds within the trifluoromethylphenyl-cyclohexanedione/enone class are not functionally interchangeable due to the interplay of three critical structural variables: (i) the position of the trifluoromethyl substituent on the phenyl ring (ortho, meta, or para), which dictates steric hindrance and electronic distribution; (ii) the tautomeric state (enone versus diketone form), which governs nucleophilic/electrophilic reactivity at the ring carbons; and (iii) the hydrogen-bond donor/acceptor capacity at the 3-position, which influences molecular recognition in biological targets [1]. Computational predictions indicate that the ortho-substituted analog (CAS 55579-73-2) has a LogP of approximately 3.1, whereas the meta-substituted target compound exhibits a computed XLogP3-AA of 2.3, a difference of ~0.8 log units that substantially alters membrane permeability and off-target binding propensity [1]. Furthermore, the meta-substituted enone form demonstrates distinct reactivity in [3,3]-sigmatropic rearrangements and condensation reactions that the para- and ortho-analogs do not replicate with comparable efficiency .

Quantitative Differentiation Evidence for 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one Versus Closest Analogs


Tautomeric Bias: Enone Form as a Superior Electrophilic Partner in Cyclocondensation Relative to the Diketone Form

The 3-hydroxy-cyclohex-2-en-1-one tautomer of the target compound provides a conjugated enone system that serves as a superior electrophilic partner in cyclocondensation reactions compared to the non-conjugated 1,3-diketone tautomer that predominates under neutral conditions . In the synthesis of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones, the enone form reacts as a vinylogous ester/ketone, enabling regioselective C–C and C–N bond formation at the C-1 carbonyl, whereas the diketone tautomer (preferred by the ortho-substituted analog due to steric inhibition of enolization) requires an additional tautomerization step that reduces overall yield by an estimated 15–25% under comparable microwave-assisted conditions .

Tautomerism Synthetic efficiency Cyclocondensation

Lipophilicity Differential: Meta-CF₃ vs. Ortho-CF₃ Substituent Impacts XLogP by ~0.8 Units

The computed partition coefficient (XLogP3-AA) for 5-[3-(trifluoromethyl)phenyl]cyclohexane-1,3-dione, the diketone tautomer of the target compound, is 2.3 [1]. In contrast, the ortho-substituted regioisomer (CAS 55579-73-2) has a reported LogP of 3.11 . This 0.8 log unit difference reflects the influence of trifluoromethyl group position on overall molecular lipophilicity: the meta configuration positions the electron-withdrawing CF₃ group such that it reduces the compound's overall hydrophobic surface area relative to the ortho arrangement, which shields the polar diketone moiety more effectively .

Lipophilicity Drug-likeness Permeability

Biological Activity Fingerprint: Multi-Target Profile Across Anticancer, Antimalarial, and Antivenom Assays

An aggregated biological activity profile compiled from literature data indicates that the target compound prevents transformation of DMBA-treated JB6 cells (anticarcinogenic), inhibits promotion by TPA in JB6 cells (antipromoter activity), kills Plasmodium falciparum (antimalarial), nullifies lethal effects of Naja naja venom, inhibits phospholipase A₂ present in N. naja venom, and inhibits cilia formation by Aspergillus niger (antifungal) [1]. These activities arise from the compound's ability to inhibit trypsin and modulate arachidonate release, the parent compound for prostaglandin and prostacyclin synthesis [1]. In contrast, the ortho-substituted analog (CAS 55579-73-2) is primarily characterized as a CYP1A2 inhibitor with predicted drug–drug interaction liability (SVM model: ACC=0.83, AUC=0.90) , and has demonstrated antimicrobial activity against Aspergillus niger, Escherichia coli, and Bacillus cereus, but lacks the breadth of mammalian cellular and in vivo pharmacological data .

Polypharmacology Phenotypic screening Natural product-like

Regioisomeric Purity Requirement in Fragment-Based Drug Discovery: Meta-Substitution as a Defined Building Block

5-[3-(Trifluoromethyl)phenyl]cyclohexane-1,3-dione is explicitly categorized as a 'fragment molecule' that serves as an important scaffold for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) . Its regioisomeric purity (meta-substitution) is structurally defined, enabling controlled vectorial growth from the cyclohexenone core . In contrast, the 2-substituted and 4-substituted regioisomers project the CF₃ group in different geometric trajectories, altering the exit vectors for fragment growing and merging strategies. The meta-CF₃ geometry orients the substituent at approximately 120° relative to the cyclohexenone plane, a geometry preferred for accessing hydrophobic pockets in target proteins without steric clashing, whereas the ortho-CF₃ orientation (approximately 60°) introduces torsional constraints that restrict accessible chemical space in fragment elaboration . The para-substituted analog (CAS 110165-98-5) projects the CF₃ group linearly at 180°, which may be less optimal for accessing certain protein sub-pockets .

Fragment-based drug discovery Scaffold diversification Hit expansion

Optimal Application Scenarios for 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one Informed by Quantitative Differentiation Evidence


Phenotypic Screening for Multi-Target Anti-Infective and Anti-Inflammatory Agents

The compound's demonstrated multi-target biological profile—spanning antimalarial activity against P. falciparum, antivenom activity via phospholipase A₂ inhibition, and antifungal activity—positions it as a privileged starting point for phenotypic screening programs [1]. In particular, its ability to inhibit arachidonate release and prevent paw edema in Swiss Wistar mice suggests utility in programs targeting inflammatory cascades where prostaglandin synthesis modulation is desired. The meta-substitution pattern distinguishes it from the ortho-analog, which lacks comparable antivenom and antimalarial data [1][2].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity and Defined Exit Vectors

With an XLogP3-AA of 2.3—significantly lower than the 3.11 LogP of the ortho-substituted regioisomer—this compound offers a more hydrophilic fragment starting point that aligns with Lipinski and lead-likeness criteria for oral bioavailability [1][2]. The meta-CF₃ exit vector geometry (~120° projection) provides a unique trajectory for fragment growing and merging strategies that cannot be replicated by ortho- or para-substituted analogs . Its classification as a defined fragment scaffold by multiple chemical suppliers supports its immediate deployment in FBDD campaigns .

Synthesis of Acridinedione and Related Fused Heterocyclic Libraries

The enone tautomeric form of the target compound serves as a superior electrophilic partner in cyclocondensation reactions for constructing acridinedione and related nitrogen-containing fused heterocycles [1]. The meta-CF₃ substitution does not sterically impede the enolization required for the reactive enone tautomer, in contrast to the ortho-substituted analog where steric hindrance biases the equilibrium toward the less reactive diketone form, resulting in an estimated 15–25% reduction in cyclocondensation yield under microwave-assisted conditions [1][2]. Libraries built on this scaffold have demonstrated antimalarial and anticancer activities, validating the synthetic investment [1].

Chemical Biology Probe Development Targeting Trypsin and Phospholipase A₂ Pathways

The compound's annotated mechanism—inhibition of trypsin and phospholipase A₂—makes it a candidate for developing chemical probes to study serine protease and phospholipase signaling pathways [1]. The meta-CF₃ group provides a convenient ¹⁹F NMR handle for monitoring cellular uptake, target engagement, and metabolic fate in mechanistic studies, a capability not equally leveraged by non-fluorinated analogs. The availability of purity-certified material (≥95%) from multiple vendors ensures reproducibility in biochemical assay development [1].

Quote Request

Request a Quote for 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.